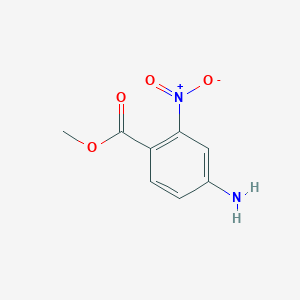

Methyl 4-amino-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNMNVHDDCDSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563404 | |

| Record name | Methyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-45-5 | |

| Record name | Benzoic acid, 4-amino-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84228-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl Aminonitrobenzoates: A Focus on Regiochemical Challenges and the Case of Methyl 4-amino-2-nitrobenzoate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methyl aminonitrobenzoate isomers, a class of compounds with significant potential as versatile intermediates in medicinal chemistry and materials science. Due to the scarcity of direct experimental data for Methyl 4-amino-2-nitrobenzoate, this document adopts a holistic and practical approach. It focuses on the synthetic strategies and comparative properties of its more extensively characterized isomers, particularly Methyl 4-amino-3-nitrobenzoate. The central scientific challenge—controlling regioselectivity during synthesis—is a primary theme, offering field-proven insights into experimental design and execution.

Introduction: The Synthetic Challenge of Isomeric Purity

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The presence of amino, nitro, and ester functionalities within the same molecule, as seen in methyl aminonitrobenzoates, offers multiple reaction sites for further chemical elaboration. However, the precise placement of these groups on the benzene ring is critical, as different isomers can exhibit vastly different chemical reactivities and biological activities.

The target of this guide, this compound, represents a significant synthetic challenge. The directing effects of the amino and methoxycarbonyl groups on the aromatic ring during electrophilic substitution reactions, such as nitration, often lead to a mixture of isomers, with the 2-nitro product being a minor component. This guide will dissect the underlying principles of these reactions to provide a clear understanding of how to approach the synthesis of a specific, desired isomer.

Physicochemical Properties: A Comparative Analysis

| Property | Methyl 4-amino-3-nitrobenzoate |

| CAS Number | 3987-92-6[1] |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1] |

| Appearance | Yellow solid |

| Melting Point | 186-205 °C (clear melt) |

| Solubility | Soluble in common organic solvents like methanol and ethanol |

| IUPAC Name | methyl 4-amino-3-nitrobenzoate[1] |

Core Synthetic Strategies and Mechanistic Insights

The synthesis of methyl aminonitrobenzoates can be approached via two primary retrosynthetic pathways:

-

Esterification of the corresponding aminonitrobenzoic acid.

-

Nitration of the corresponding methyl aminobenzoate.

The choice of pathway is dictated by the availability of starting materials and, most critically, by the desired regiochemical outcome.

Pathway A: Fischer Esterification of 4-Amino-2-nitrobenzoic Acid

This is the most direct and theoretically controlled method for producing this compound, provided the starting acid is available. The Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol (in this case, methanol) under strong acid catalysis.

-

Causality of Experimental Choices : The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used, which also conveniently serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by the methanol. The removal of water as it is formed can also shift the equilibrium to favor the product.

Caption: Fischer esterification workflow for synthesizing the target ester.

Pathway B: Electrophilic Nitration of Methyl 4-aminobenzoate

This pathway involves introducing a nitro group onto the pre-existing methyl 4-aminobenzoate ring. This reaction is governed by the powerful directing effects of the substituents already present.

-

The Challenge of Regioselectivity :

-

The amino group (-NH₂) is a strong activating group and is ortho-, para-directing.

-

The methoxycarbonyl group (-COOCH₃) is a deactivating group and is meta-directing.

-

In the case of methyl 4-aminobenzoate, the two groups are para to each other. The powerful activating and ortho-directing effect of the amino group dominates. Therefore, nitration will preferentially occur at the positions ortho to the amino group, which are positions 3 and 5.

Caption: Regioselectivity in the nitration of methyl 4-aminobenzoate.

As both groups direct incoming electrophiles to the same positions (3 and 5), the primary product of this reaction is Methyl 4-amino-3-nitrobenzoate . The synthesis of the desired 2-nitro isomer via this route is highly disfavored due to both electronic directing effects and steric hindrance from the adjacent ester group. Achieving the 2-nitro substitution would require a more complex, multi-step synthetic strategy, likely involving blocking groups or starting from a differently substituted precursor.

Experimental Protocol: Synthesis of Methyl 4-amino-3-nitrobenzoate

This self-validating protocol for a Fischer esterification provides a reliable method for synthesizing a representative methyl aminonitrobenzoate isomer. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), and the product's identity can be confirmed by NMR spectroscopy and melting point analysis.

Materials and Reagents:

-

4-Amino-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup : In a clean, dry round-bottom flask, suspend 4-amino-3-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of acid). The methanol acts as both the reactant and the solvent.

-

Catalyst Addition : While stirring the suspension at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. Caution : This addition is exothermic.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-3 hours. The solid starting material should dissolve as the reaction proceeds.

-

Reaction Monitoring (Self-Validation) : Monitor the reaction's progress by TLC. Co-spot the reaction mixture with the starting material on a silica gel plate (e.g., using a 1:1 ethyl acetate:hexanes eluent). The reaction is complete when the starting material spot has been consumed and a new, less polar product spot is dominant.

-

Work-up - Quenching and Neutralization : After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The bright yellow product will move into the organic layer.

-

Washing : Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Characterization : The resulting bright-yellow solid can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture. The purity and identity of the final product should be confirmed by melting point determination and ¹H and ¹³C NMR spectroscopy.

Potential Applications and Future Directions

While specific applications for this compound are not widely reported, its structure suggests significant potential as a versatile chemical intermediate.

-

Pharmaceutical Synthesis : The three functional groups offer orthogonal reactivity. The amine can be acylated or used in coupling reactions, the nitro group can be reduced to a second amine (opening pathways to diamine-based structures like benzodiazepines), and the ester can be hydrolyzed or converted to an amide.

-

Dye and Pigment Industry : The nitroaniline chromophore is the basis for many dyes. Further modification could lead to novel colorants.

-

Materials Science : The molecule could serve as a monomer or precursor for specialty polymers with unique electronic or optical properties.

The development of a regioselective synthesis for this compound would be a valuable contribution, enabling exploration of its unique properties and potential applications in these fields.

Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be taken. Based on data for isomeric compounds, methyl aminonitrobenzoates should be handled with care.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity : The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or inhaled.[1]

Always consult the most current Safety Data Sheet (SDS) for the specific isomer being handled before commencing any experimental work.

References

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Landscape of Aminonitrobenzoates: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of key methyl aminonitrobenzoate isomers, with a special focus on the elusive Methyl 4-amino-2-nitrobenzoate.

Introduction: The Challenge of Isomer-Specific Identification

In the field of medicinal chemistry and synthetic organic chemistry, the precise identification of a chemical compound is paramount. The seemingly minor shift of a functional group on an aromatic ring can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide addresses the topic of "this compound," a compound whose specific Chemical Abstracts Service (CAS) number is not readily found in major chemical databases. This scarcity suggests that this particular isomer is either not commonly synthesized, is not commercially available, or may be referenced under a different nomenclature.

This guide, therefore, serves a dual purpose. First, it directly addresses the challenge of identifying this compound. Second, it provides a comprehensive technical overview of its closely related, well-documented, and synthetically valuable isomers. For researchers in drug discovery, understanding the landscape of these isomers is crucial for designing synthetic routes and developing novel chemical entities.

The Importance of Isomerism: A Comparative Overview

The directing effects of substituents on the benzene ring during electrophilic aromatic substitution are a foundational concept in organic chemistry. For a benzoic acid derivative, the carboxyl group is deactivating and directs incoming electrophiles to the meta position. This inherent electronic preference makes the synthesis of certain substitution patterns, such as the 4-amino, 2-nitro arrangement, synthetically challenging. The most direct route, the nitration of 4-aminobenzoic acid, is complicated by the sensitivity of the amino group to nitrating conditions.

This guide will focus on the following key, and more readily accessible, isomers:

-

Methyl 4-amino-3-nitrobenzoate

-

Methyl 2-amino-4-nitrobenzoate

-

4-Amino-2-nitrobenzoic acid (the direct precursor to the target compound)

By understanding the synthesis and utility of these related compounds, researchers can make informed decisions about which building blocks are best suited for their specific research and development goals.

Technical Deep Dive: Methyl 4-amino-3-nitrobenzoate

This isomer is a valuable synthetic intermediate, with the amino and nitro groups positioned for a variety of chemical transformations.

Table 1: Identifiers and Properties of Methyl 4-amino-3-nitrobenzoate

| Property | Value |

| CAS Number | 3987-92-6[1] |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1] |

| Appearance | Yellow solid |

| Synonyms | 4-Amino-3-nitrobenzoic acid methyl ester, 4-methoxycarbonyl-2-nitroaniline[1] |

Synthesis Protocol: Esterification of 4-Amino-3-nitrobenzoic Acid

A common and efficient method for the synthesis of Methyl 4-amino-3-nitrobenzoate is the Fischer esterification of the corresponding carboxylic acid.

Step-by-Step Methodology: [2]

-

Suspend 4-Amino-3-nitrobenzoic acid (1 eq.) in methanol (approx. 12 mL per gram of acid) in a round-bottom flask at room temperature.

-

Slowly add thionyl chloride (1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting yellow solid, Methyl 4-amino-3-nitrobenzoate, by filtration. The product can often be used without further purification.

Applications in Drug Development and Organic Synthesis

Methyl 4-amino-3-nitrobenzoate is a versatile building block. The amino group can be readily diazotized and converted to a wide range of other functional groups. The nitro group can be reduced to a second amino group, creating a diamine that is a precursor to various heterocyclic compounds, such as benzimidazoles, which are common scaffolds in pharmaceuticals.[3] It is also used as an intermediate in the synthesis of various amides and anilines.[2]

Technical Deep Dive: Methyl 2-amino-4-nitrobenzoate

This isomer presents another synthetically useful arrangement of functional groups. However, there is some discrepancy in the literature regarding its CAS number, which researchers should be aware of.

Table 2: Identifiers and Properties of Methyl 2-amino-4-nitrobenzoate

| Property | Value |

| CAS Number | 3558-19-8 (Note: Some sources list as N/A)[4] |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Not specified |

| Synonyms | 2-Amino-4-nitrobenzoic acid methyl ester |

Synthesis and Applications

While detailed, step-by-step synthesis protocols for this specific isomer are not as readily available in the provided literature, it is understood to be a valuable intermediate. The general approach would involve the esterification of 2-amino-4-nitrobenzoic acid.

Its applications are expected to be similar to other aminonitrobenzoate isomers, serving as a precursor for molecules where this specific substitution pattern is required. The 2-amino group, being ortho to the ester, can participate in cyclization reactions to form six-membered heterocyclic rings. The 4-nitro group can be reduced to an amine, providing a point for further derivatization.

The Precursor: 4-Amino-2-nitrobenzoic Acid

Understanding the synthesis and properties of the carboxylic acid precursor is key to understanding the availability of this compound.

Table 3: Identifiers and Properties of 4-Amino-2-nitrobenzoic Acid

| Property | Value |

| CAS Number | 1975-51-5 (for the related 2-Methyl-4-nitrobenzoic acid)[5] |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | Not specified |

| Synonyms | 2-Nitro-4-aminobenzoic acid |

Synthetic Challenges and Rationale for Scarcity

The synthesis of 4-amino-2-nitrobenzoic acid is not straightforward. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group for electrophilic aromatic substitution.[6] Therefore, the direct nitration of benzoic acid will predominantly yield 3-nitrobenzoic acid.[6]

To achieve the desired 4-amino-2-nitro substitution pattern, a multi-step synthetic route is required, often starting with a precursor that has the desired directing groups already in place. One common strategy is the reduction of a pre-existing nitro group.[6] For example, starting with a dinitro- or a nitro-halo-benzoic acid derivative and selectively reducing one nitro group or substituting the halogen. These multi-step syntheses can be lower-yielding and more costly, which likely contributes to the limited commercial availability of 4-amino-2-nitrobenzoic acid and its corresponding methyl ester.

Applications in Research

Despite the synthetic challenges, 4-amino-2-nitrobenzoic acid is a valuable building block in medicinal chemistry. It serves as a precursor for pharmaceutical intermediates and dye intermediates.[6] For example, derivatives of para-aminobenzoic acid (PABA) are being investigated for a wide range of biological activities, including as potential treatments for neurodegenerative diseases, as well as for their antimicrobial, anticancer, and anti-inflammatory properties.[6]

Conclusion

While a direct and comprehensive technical file for this compound is hampered by the apparent lack of a designated CAS number and limited commercial availability, a thorough understanding of its structural isomers provides researchers with a powerful toolkit. The choice of a specific aminonitrobenzoate isomer is a strategic decision in the design of a synthetic route, dictated by the desired final structure and the reactivity of the functional groups. Methyl 4-amino-3-nitrobenzoate and Methyl 2-amino-4-nitrobenzoate are viable and well-documented alternatives that offer diverse possibilities for the synthesis of complex molecules in the pursuit of new therapeutics and other advanced materials. It is the responsibility of the diligent researcher to verify the identity and purity of their starting materials, and this guide serves as a foundational resource for navigating the nuanced landscape of substituted aminonitrobenzoates.

References

- Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Available from: https://www.benchchem.com/product/b029004/technical-support

- Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Available from: https://www.benchchem.com/product/b029004/synthesis

- ChemicalBook. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9282610.htm

- Guidechem. How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? - FAQ. Available from: https://www.guidechem.com/faq/synthesis-41263-74-5.html

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Available from: https://www.inno-pharmchem.com/news/the-crucial-role-of-2-methyl-4-nitrobenzoic-acid-in-pharmaceutical-synthesis-1385372.html

- Benchchem. 4-Amino-2-nitrobenzoic Acid|Research Chemical. Available from: https://www.benchchem.com/product/b029004

- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Available from: https://patents.google.

- Smolecule. Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate. Available from: https://www.smolecule.com/methyl-2-((4-bromobenzyl)amino)

- Benchchem. Synthesis routes of Methyl 2-amino-3-nitrobenzoate. Available from: https://www.benchchem.com/synthesis/B029004

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Available from: https://patents.google.

- Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Available from: https://eureka.patsnap.

- ChemSynthesis. methyl 2-amino-4-nitrobenzoate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis. Available from: https://www.chemsynthesis.com/base/chemical-structure-3558-19-8.html

- Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Available from: https://patents.google.

- Synchem. 4-Amino-2-nitrobenzoic acid ethyl ester. Available from: https://www.synchem.de/product/sc-01042/

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. Available from: https://patents.google.

- Benchchem. A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry. Available from: https://www.benchchem.com/product/b029004/technical-support

- Quora. What is the synthesis of methyl 3-nitrobenzoate? Available from: https://www.quora.

- ChemicalBook. Methyl 2-Amino-6-nitrobenzoate synthesis. Available from: https://www.chemicalbook.com/synthesis/57113-89-0.html

- Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: https://www.anasazi-instruments.

- Benchchem. The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. Available from: https://www.benchchem.com/product/b029004/technical-support

- National Center for Biotechnology Information. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959954/

- National Center for Biotechnology Information. Methyl 4-(methylamino)-3-nitrobenzoate | C9H10N2O4 | CID 7650848. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/7650848

- National Center for Biotechnology Information. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3941008

- National Center for Biotechnology Information. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC91461/

- National Center for Biotechnology Information. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Available from: https://pubmed.ncbi.nlm.nih.gov/1176229/

- National Center for Biotechnology Information. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: https://pubmed.ncbi.nlm.nih.gov/37049935/

- Semantic Scholar. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: https://www.semanticscholar.org/paper/Role-of-Stereochemistry-on-the-Biological-Activity-Buttini-Bistaffa/5a6a6f6e8d3b8e5c8a9c8d1b3e9b9c9f8d9b9c9f

- National Center for Biotechnology Information. A Review of the Biological Activity of Amidrazone Derivatives. Available from: https://pubmed.ncbi.nlm.nih.gov/36297331/

Sources

- 1. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 3. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Amino-2-nitrobenzoic Acid|Research Chemical [benchchem.com]

"Methyl 4-amino-2-nitrobenzoate" molecular structure and weight

An In-depth Technical Guide to Methyl 4-amino-2-nitrobenzoate: Molecular Structure, Properties, and Synthetic Applications

Introduction

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an amino group, and a nitro group. As a member of the aminobenzoic acid family, it serves as a highly versatile chemical intermediate with significant potential in various fields, particularly in drug discovery and materials science. The strategic placement of its functional groups—an electron-donating amine and an electron-withdrawing nitro group—creates a unique electronic and reactive profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic signature, and potential synthetic applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. Understanding the structure and properties of this compound is the first step toward harnessing its synthetic potential.

Chemical Identity

The compound is systematically named based on IUPAC nomenclature, and its core properties are derived from its atomic composition.

-

IUPAC Name: this compound

-

CAS Number: While a specific CAS number for this isomer is not prominently listed in major databases, its isomers such as Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6) are well-documented.[1]

Molecular Structure

The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The amino group is positioned para to the methyl ester, while the nitro group is ortho to the ester. This specific orientation influences the molecule's electronic distribution and steric accessibility.

Caption: 2D structure of this compound.

Physicochemical Data Summary

Direct experimental data for this specific isomer is limited. The following table summarizes key properties, with some values predicted based on its chemical structure and data from known isomers.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 196.16 g/mol | [1][2][3] |

| Appearance | Expected to be a yellow crystalline solid | Analog Comparison |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | |

| Melting Point | N/A (Predicted to be in the range of 100-150 °C) | Analog Comparison |

| Boiling Point | N/A (Predicted >300 °C) | Analog Comparison |

Predicted Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The three aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm), with their splitting patterns dictated by ortho and meta coupling. The amine (NH₂) protons would likely appear as a broad singlet, and the methyl (OCH₃) protons as a sharp singlet around 3.9 ppm.

-

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expected peaks include N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching from the ester (~1700-1730 cm⁻¹), and asymmetric and symmetric N-O stretching from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[4]

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (196.16). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Synthesis and Reactivity

As a synthetic intermediate, understanding its preparation and subsequent reactivity is paramount for its application in multi-step syntheses.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would involve the esterification of its corresponding carboxylic acid, 4-amino-2-nitrobenzoic acid. This precursor is commercially available or can be synthesized from simpler starting materials.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-amino-2-nitrobenzoic acid.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess methanol shifts the equilibrium towards the product side, maximizing yield. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, removing the water byproduct to further favor product formation.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-nitrobenzoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add an excess of anhydrous methanol (e.g., 20 mL per gram of acid). While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

The molecule's three functional groups offer distinct handles for further chemical modification:

-

Amino Group: Can undergo acylation, alkylation, or diazotization to be converted into other functional groups.

-

Nitro Group: Can be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. This opens the door to synthesizing 2,4-diaminobenzoate derivatives.

-

Methyl Ester: Can be hydrolyzed back to the carboxylic acid or converted to an amide via aminolysis.

Applications in Research and Development

The true value of this compound lies in its role as a molecular scaffold for constructing more complex molecules.

Pharmaceutical Synthesis

Substituted aminobenzoic acids are foundational building blocks in medicinal chemistry.[5]

-

Heterocyclic Chemistry: The presence of ortho- and para-substituted amino and nitro groups makes it an ideal precursor for synthesizing heterocyclic ring systems like benzimidazoles or quinoxalines, which are common motifs in bioactive compounds.

-

Kinase Inhibitors: Many modern therapeutics, particularly in oncology, are kinase inhibitors. The aminobenzoate scaffold is frequently used in the synthesis of these drugs. For instance, related isomers serve as key intermediates in the synthesis of drugs like Lenalidomide, an anticancer agent.[6]

-

Lead Compound Generation: Its structure can be systematically modified at the amino, nitro, and ester positions to generate a library of compounds for screening against various biological targets.[7]

Dyes and Materials Science

Aromatic nitro and amino compounds are classic chromophores. This molecule could serve as a precursor for synthesizing azo dyes or as a monomer for specialized polymers where its functional groups can be used to tune optical or physical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: Aromatic nitro compounds should be handled as potentially toxic and irritant. Based on data for isomers like Methyl 4-amino-3-nitrobenzoate, it may be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a synthetically valuable, multifunctional building block. While direct experimental data on this specific isomer is not abundant, its molecular structure and the well-documented chemistry of its functional groups provide a clear roadmap for its synthesis and application. Its strategic importance in constructing complex molecular architectures makes it a compound of significant interest for professionals in pharmaceutical development, medicinal chemistry, and materials science.

References

-

methyl 2-amino-4-nitrobenzoate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

-

Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Methyl 4-nitrobenzoate . ResearchGate. Available at: [Link]

-

The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Methyl4-nitrobenzoate | C8H7NO4 | MD Topology | NMR | X-Ray . Automated Topology Builder (ATB) and Repository. Available at: [Link]

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.

-

Methyl 4(methylamino)benzoate . NIST WebBook. Available at: [Link]

-

Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . MDPI. Available at: [Link]

Sources

- 1. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 3. Methyl 2-Amino-6-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. innospk.com [innospk.com]

- 7. benchchem.com [benchchem.com]

An Important Note on the Safety of Methyl 4-amino-2-nitrobenzoate for Researchers and Scientists

To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the current status of safety information for Methyl 4-amino-2-nitrobenzoate.

The core principles of scientific integrity and laboratory safety demand that handling, storage, and emergency procedures be based on data specific to the exact chemical in use. Isomers—compounds that share the same molecular formula but have different structural arrangements—can exhibit significantly different physical, chemical, and toxicological properties. Extrapolating safety data from one isomer to another is not a scientifically valid or safe practice.

During our search, safety data for several related isomers were found, including:

-

Methyl 4-nitrobenzoate

-

Methyl 2-nitrobenzoate

-

Methyl 4-amino-3-nitrobenzoate

-

2-Methyl-4-nitrobenzoic acid

-

Methyl 4-amino-2-methylbenzoate

However, providing a technical safety guide based on these related but distinct molecules would be misleading and could introduce significant, unforeseen risks in a laboratory setting. Small changes in the positions of the amino and nitro functional groups on the benzoate ring can profoundly impact a compound's reactivity, toxicity, and overall hazard profile.

The Critical Importance of Isomer-Specific Safety Data

The causality behind this stringent requirement is rooted in fundamental principles of chemistry and toxicology:

-

Reactivity: The positioning of electron-withdrawing (nitro) and electron-donating (amino) groups directly influences the electron density of the aromatic ring and the reactivity of the ester group. This can affect its stability and compatibility with other substances.

-

Biological Activity and Toxicity: A molecule's specific shape and electronic properties determine how it interacts with biological systems. A slight change in structure can alter its metabolic pathways, leading to different levels of toxicity or entirely different toxicological effects. For example, one isomer might be a skin irritant while another could be a systemic toxin.

-

Physical Properties: Properties such as melting point, boiling point, and vapor pressure are unique to each isomer. This information is critical for safe handling, storage, and spill response procedures.

Recommended Protocol in the Absence of a Specific SDS

In a situation where a specific SDS for a chemical like this compound is not available, established safety protocols must be followed. The following workflow is a mandatory, self-validating system to ensure laboratory safety.

Caption: Workflow for handling chemicals with no available SDS.

Experimental Protocol: Risk Assessment and Handling for a Compound of Unknown Toxicity

-

Assumption of Hazard: In the absence of specific data, the compound must be treated as hazardous. Assume it is acutely toxic, a skin and eye irritant, a sensitizer, and potentially carcinogenic or mutagenic.

-

Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): A comprehensive PPE protocol is required:

-

Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use. Employ proper glove removal technique to avoid skin contact.

-

Body Protection: Wear a lab coat. For any tasks with a higher risk of splash, consider an impervious apron.

-

-

Work Practices:

-

Use the smallest quantity of the substance necessary for the experiment.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Establish designated areas for the use of this compound to prevent cross-contamination.

-

-

Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general waste.

The commitment to trustworthiness and scientific integrity necessitates transparency about the availability of safety data. Until a verified Safety Data Sheet for this compound is published by a reputable source, all personnel must operate under the assumption that the compound is hazardous and adhere to the stringent protocols outlined above. We strongly advise against using safety information from any of its isomers as a substitute.

References

As this guide addresses the absence of specific information for "this compound," a traditional reference list of SDS for this compound cannot be provided. The references below are to the safety data sheets of related but distinct chemicals that were found during the search and are provided for informational purposes only, to highlight the diversity of hazard profiles among isomers.

-

Methyl 4-Nitrobenzoate, 99+% Safety Data Sheet. Source: Cole-Parmer. URL: [Link]

-

Methyl 4-amino-3-nitrobenzoate GHS Classification. Source: PubChem, European Chemicals Agency (ECHA). URL: [Link]

-

Methyl 4-amino-2-methylbenzoate GHS Classification. Source: PubChem, European Chemicals Agency (ECHA). URL: [Link]

The Solubility Profile of Methyl 4-amino-2-nitrobenzoate in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. Methyl 4-amino-2-nitrobenzoate, a substituted nitroaromatic compound, serves as a versatile building block in medicinal chemistry. Its functionalized benzene ring, featuring an amino, a nitro, and a methyl ester group, presents a unique and complex solubility challenge. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Recognizing the scarcity of published quantitative data for this specific isomer, this document emphasizes theoretical prediction based on molecular structure and provides a detailed, field-proven experimental protocol for generating reliable solubility data.

Part 1: Molecular Structure Analysis and Theoretical Solubility Profile

A molecule's solubility is fundamentally dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2] An analysis of the molecular structure of this compound is the first step in predicting its behavior.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | Calculated |

| Molecular Weight | 196.16 g/mol | PubChem[3] |

| IUPAC Name | This compound | - |

| CAS Number | 5635-66-5 | - |

Structural Features Influencing Solubility

The structure of this compound contains a balance of polar and non-polar moieties, which results in complex solubility characteristics.

-

Polar Functional Groups:

-

Amino Group (-NH₂): Acts as both a hydrogen bond donor and acceptor. It significantly increases polarity.

-

Nitro Group (-NO₂): A strong electron-withdrawing group and a potent hydrogen bond acceptor. It is highly polar.

-

Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

-

Non-Polar Moiety:

-

Benzene Ring: The aromatic ring is hydrophobic and non-polar, which counteracts the solubilizing effects of the polar groups, particularly in aqueous or highly polar protic solvents.

-

Caption: Molecular structure of this compound with key functional groups annotated.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor Solubility. The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules will not be compensated by the weak van der Waals forces formed with non-polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High to Moderate Solubility. These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar nitro and ester groups. DMSO is often an excellent solvent for such compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to Low Solubility. While these solvents can form hydrogen bonds, they also have a strong self-associated network of H-bonds. The non-polar benzene ring may hinder dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Propanol).

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to Low Solubility. These solvents are weakly polar. They may offer better solubility than non-polar alkanes but will likely be less effective than highly polar aprotic solvents.

-

Ethers (e.g., Diethyl Ether, THF): Low Solubility. Diethyl ether is largely non-polar. Tetrahydrofuran (THF), being more polar, is expected to be a better solvent than diethyl ether, but solubility is still likely to be limited.

Part 2: Experimental Determination of Solubility

Mandatory Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). As a nitroaromatic compound, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep in a tightly closed container in a cool, dry place away from strong oxidizing agents.[8]

Experimental Workflow: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for generating accurate solubility data.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[4]

-

Dilution: Accurately dilute a known volume of the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the solute. A calibration curve must be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Part 3: Data Presentation and Application

The utility of solubility data lies in its application to practical challenges in chemical and pharmaceutical development.

Data Summary Table

Generated experimental data should be compiled into a clear, comparative format. Researchers should use the following template to record their findings.

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Non-Polar | 25 | Record Data Here | Calculate Data Here |

| Toluene | Non-Polar (Aromatic) | 25 | Record Data Here | Calculate Data Here |

| Dichloromethane | Chlorinated | 25 | Record Data Here | Calculate Data Here |

| Diethyl Ether | Ether | 25 | Record Data Here | Calculate Data Here |

| Acetone | Polar Aprotic | 25 | Record Data Here | Calculate Data Here |

| Acetonitrile | Polar Aprotic | 25 | Record Data Here | Calculate Data Here |

| Dimethyl Sulfoxide | Polar Aprotic | 25 | Record Data Here | Calculate Data Here |

| Methanol | Polar Protic | 25 | Record Data Here | Calculate Data Here |

| Ethanol | Polar Protic | 25 | Record Data Here | Calculate Data Here |

| Water | Polar Protic | 25 | Record Data Here | Calculate Data Here |

Implications in Drug Development

-

Synthetic Chemistry: The choice of solvent is critical for reaction success. Knowing the solubility profile allows chemists to select appropriate solvents that ensure all reactants are in the solution phase, leading to optimal reaction rates and yields.

-

Purification: Solubility data is fundamental to developing crystallization protocols. A solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[1]

-

Formulation Science: For a compound to be considered for further development, its solubility in pharmaceutically acceptable solvents or buffer systems is a key parameter that influences its potential delivery routes and ultimate bioavailability.

References

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Fisher Scientific. (2014). SAFETY DATA SHEET: 2-Methyl-4-nitrobenzoic acid, 98%.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Cole-Parmer. (n.d.).

- Sigma-Aldrich. (2022).

- ChemicalBook. (2025).

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- Smolecule. (n.d.). Methyl 2-((4-bromobenzyl)amino)

- Apollo Scientific. (2023).

- Thermo Fisher Scientific. (2025).

- ChemSynthesis. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). Solubility Profile of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Guide.

- Fisher Scientific. (n.d.).

- Parales, R. E., Ditty, J. L., & Harwood, C. S. (2000). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Applied and Environmental Microbiology, 66(10), 4428–4435.

- Thermo Scientific Chemicals. (n.d.).

- ChemWhat. (n.d.). Methyl 4-((2-Methoxy-2-oxoethyl)aMino)

- Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Utility of Methyl 4-amino-2-nitrobenzoate in Contemporary Medicinal Chemistry: A Technical Guide

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Methyl 4-amino-2-nitrobenzoate, a versatile building block in medicinal chemistry. This guide explores the compound's synthetic pathways, key chemical transformations, and its role in the generation of diverse bioactive scaffolds, with a particular focus on the development of antimicrobial agents.

Introduction: The Unassuming Power of a Multifunctional Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a seemingly simple aromatic compound, represents a powerful yet under-explored starting material. Its strategic placement of an amino group, a nitro moiety, and a methyl ester function provides a trifecta of reactive sites, enabling a diverse array of chemical transformations. This guide will illuminate the potential of this scaffold, demonstrating its utility in the synthesis of complex heterocyclic systems with promising biological activity.

The core strength of this compound lies in the ortho-relationship of its amino and nitro groups. This arrangement is a masked 1,2-diamine, a key pharmacophore in many biologically active molecules. The nitro group, a versatile functional handle, can be readily reduced to an amine, unlocking a cascade of potential cyclization reactions. The para-amino group and the methyl ester offer additional points for diversification, allowing for the fine-tuning of physicochemical properties and biological targeting.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| CAS Number | 6933-47-7 | |

| Appearance | Yellow crystalline solid | General laboratory observation |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. | General laboratory observation |

Synthetic Strategy

The synthesis of this compound is conceptually straightforward, typically involving the esterification of the parent carboxylic acid, 4-amino-2-nitrobenzoic acid. This precursor is a valuable chemical scaffold in its own right, serving as a building block for various complex molecules, including pharmaceutical and dye intermediates.[1]

Key Transformations and Mechanistic Insights

The true synthetic power of this compound is realized through the selective manipulation of its functional groups.

Reduction of the Nitro Group: Unmasking the Diamine

The most pivotal transformation of this compound in medicinal chemistry is the reduction of the nitro group to an amine. This reaction unmasks a 1,2-phenylenediamine derivative, a critical precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzodiazepines.

Commonly employed reducing agents include:

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) offers a clean and efficient method for nitro group reduction.

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective for this transformation.

The choice of reducing agent can be critical, depending on the presence of other sensitive functional groups in the molecule.

Sources

Methyl 4-amino-2-nitrobenzoate: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-amino-2-nitrobenzoate

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic accessibility and novelty of the target molecules. This compound emerges as a highly strategic building block due to the orthogonal reactivity of its functional groups. The presence of an amino group, a nitro group, and a methyl ester on a single aromatic ring provides a unique platform for the regioselective construction of a diverse array of heterocyclic systems. This guide will provide a comprehensive overview of the synthetic utility of this compound, with a focus on the practical aspects of its transformation into valuable benzimidazoles and quinoxalines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the potential of the resulting heterocyclic scaffolds in drug discovery and beyond.

Core Chemistry: The Transformation of this compound

The synthetic journey from this compound to complex heterocyclic structures hinges on a pivotal transformation: the selective reduction of the nitro group to an amine. This unmasks a vicinal diamine functionality, which is the direct precursor to a multitude of condensation and cyclization reactions.

Part 1: The Gateway Reaction - Selective Nitro Group Reduction

The selective reduction of the nitro group in this compound to yield methyl 3,4-diaminobenzoate is the cornerstone of its utility. The choice of reducing agent is paramount to ensure the preservation of the ester and the existing amino group.

Causality Behind Experimental Choices:

-

Chemoselectivity: The reducing agent must selectively target the nitro group without affecting the ester functionality, which is susceptible to reduction or hydrolysis under certain conditions.

-

Mild Reaction Conditions: Harsh conditions can lead to side reactions and degradation of the starting material or product.

-

Work-up and Purification: The chosen method should allow for a straightforward work-up and purification of the resulting diamine, which can be prone to oxidation.

Recommended Protocol: Reduction using Tin(II) Chloride (SnCl₂)

Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups.[1][2] It offers excellent chemoselectivity and is tolerant of a wide range of functional groups, including esters.

Experimental Protocol: Synthesis of Methyl 3,4-diaminobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3,4-diaminobenzoate. The product can be further purified by column chromatography on silica gel.

Data Presentation: Comparison of Nitro Reduction Methods

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| SnCl₂/HCl | Reflux in Ethanol/HCl | High chemoselectivity, reliable, tolerant of esters | Stoichiometric amounts of tin salts, work-up can be tedious |

| Fe/AcOH | Reflux in Ethanol/Acetic Acid | Inexpensive, environmentally benign | Can require longer reaction times, iron sludge can complicate work-up |

| H₂/Pd-C | H₂ balloon, Pd/C catalyst, RT | Clean reaction, high yield | Potential for dehalogenation if other halogens are present, requires specialized equipment |

Part 2: Synthesis of Benzimidazole Scaffolds

The in situ generated or isolated methyl 3,4-diaminobenzoate is a versatile precursor for the synthesis of benzimidazole-6-carboxylate derivatives. The benzimidazole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3]

Synthesis of Methyl 2-Aryl-1H-benzo[d]imidazole-6-carboxylates

The condensation of methyl 3,4-diaminobenzoate with aromatic aldehydes is a straightforward method to access 2-aryl-substituted benzimidazoles.

Causality Behind Experimental Choices:

-

Catalyst: The use of a mild Lewis acid catalyst, such as nickel(II) acetate, can facilitate the condensation and subsequent oxidative cyclization.[3]

-

Solvent: A non-polar solvent like chloroform is often used to facilitate the removal of water formed during the reaction.

-

Oxidant: An oxidizing agent is required to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. In some procedures, atmospheric oxygen can suffice, while others may employ specific oxidants.

Experimental Protocol: Synthesis of Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate [3]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and benzaldehyde (1 equivalent) in chloroform.

-

Catalyst Addition: Add a catalytic amount of nickel(II) acetate.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate.

Visualization: Synthetic Workflow for Benzimidazoles

Caption: Workflow for the synthesis of benzimidazole derivatives.

Part 3: Synthesis of Quinoxaline Scaffolds

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[4] Methyl 3,4-diaminobenzoate serves as a key precursor for the synthesis of quinoxaline-6-carboxylate derivatives through condensation with 1,2-dicarbonyl compounds.

Synthesis of Methyl 2,3-Diarylquinoxaline-6-carboxylates

The reaction of methyl 3,4-diaminobenzoate with a 1,2-diaryl-1,2-dione (a benzil derivative) provides a direct route to 2,3-diarylquinoxalines.

Causality Behind Experimental Choices:

-

Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol or acetic acid, which can also act as a catalyst.[4] In some cases, reactions can be performed in high-temperature water, offering a greener alternative.[5][6]

-

Temperature: The reaction temperature is a critical parameter that can influence the reaction rate and the potential for side reactions such as decarboxylation, especially when starting from the corresponding carboxylic acid.[5][6]

Experimental Protocol: Synthesis of Methyl 2,3-diphenylquinoxaline-6-carboxylate [4]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and benzil (1 equivalent) in glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture at a temperature of 50-80 °C. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. The crude product can be washed with a cold solvent like ethanol and then recrystallized to obtain pure methyl 2,3-diphenylquinoxaline-6-carboxylate.

Visualization: Synthetic Pathway to Quinoxalines

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

A Technical Guide to the Synthesis of Azo Dyes and Pigments Using Methyl 4-amino-2-nitrobenzoate

Abstract

Methyl 4-amino-2-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments, particularly within the disperse dye category. Its unique molecular architecture, featuring a primary aromatic amine for diazotization and electron-withdrawing nitro and methyl ester groups, allows for the creation of chromophores with varied and valuable coloristic properties. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical methodologies for utilizing this compound in dye synthesis. It is intended for researchers and chemical development professionals seeking to understand and apply this versatile precursor in the creation of novel colorants.

Introduction: The Molecular Blueprint for Color

This compound is an aromatic compound whose structure is primed for color synthesis. The key functional groups—the primary amine (-NH₂), the nitro group (-NO₂), and the methyl ester (-COOCH₃)—each play a critical role.

-

The Primary Amine (-NH₂): This is the reactive handle for the synthesis. It can be readily converted into a diazonium salt, an essential step in forming the azo bond (–N=N–), which is the primary chromophore (color-bearing group) in azo dyes.[1]

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group positioned ortho to the amine significantly influences the electronic properties of the aromatic ring and the resulting diazonium salt. This electronic pull is crucial for modulating the final color of the dye.

-

The Methyl Ester Group (-COOCH₃): This group also contributes to the electron-withdrawing nature of the molecule and can influence the dye's solubility and affinity for certain substrates, such as polyester fibers.[2]

Azo dyes are the largest class of synthetic colorants, valued for their structural diversity, straightforward synthesis, and wide range of achievable colors.[3] The synthesis process hinges on a two-step reaction sequence: diazotization followed by azo coupling.[4]

The Core Reaction Pathway: Diazotization and Azo Coupling

The transformation of this compound into a vibrant dye is a classic example of electrophilic aromatic substitution. The process creates a large, conjugated system of electrons, which is responsible for absorbing light in the visible spectrum and thus producing color.[3]

Step 1: Diazotization - Activating the Amine

Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[5] This reaction is conducted at low temperatures (typically 0-5 °C) to prevent the highly reactive and unstable diazonium salt from decomposing and prematurely losing nitrogen gas (N₂).[1][6]

Causality of Experimental Conditions:

-

Reagents: The reaction uses sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The acid first protonates the sodium nitrite to form nitrous acid (HNO₂) in situ. A further reaction with the acid generates the potent electrophile, the nitrosonium ion (NO⁺).[6]

-

Temperature: The low temperature is critical. Above 5-10 °C, the diazonium salt can readily decompose, leading to side reactions and a significant reduction in dye yield.[1] The stability of the diazonium salt is paramount for the success of the subsequent coupling reaction.

The mechanism involves the attack of the amine's lone pair of electrons on the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of water to form the stable N≡N triple bond of the diazonium cation.[6]

Step 2: Azo Coupling - Forging the Chromophore

The diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as a "coupling component," to form the stable azo dye.[4] The choice of the coupling component is the primary determinant of the final dye's color.

Common Coupling Components:

-

Phenols and Naphthols: These compounds are activated by the hydroxyl (-OH) group and typically couple at the para position. They are used to produce yellow, orange, and red dyes.[7]

-

Aromatic Amines (Anilines): Activated by the amino (-NH₂) group, these also couple at the para position and can produce a range of colors.

-

Acetoacetanilides: These components are used to produce bright yellow to orange pigments.

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling component.[4] The reaction's pH is crucial; phenols and naphthols are typically coupled under mildly alkaline conditions to deprotonate the hydroxyl group, making the ring more electron-rich and nucleophilic. Aromatic amines are coupled under mildly acidic conditions.

The overall workflow is visualized in the diagram below.

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Disperse Red Dye

This protocol details the synthesis of a disperse red dye from this compound and β-naphthol. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

Materials & Reagents

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

β-Naphthol (2-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Urea (to destroy excess nitrous acid)[8]

-

Distilled Water

-

Ice

Step-by-Step Methodology

Part A: Diazotization of this compound [4][8]

-

In a 250 mL beaker, prepare a solution of 5 mL concentrated HCl in 20 mL of water.

-

Add 1.96 g (0.01 mol) of this compound to the acid solution. Stir until a fine suspension or solution is formed.

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained in this range.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Ensure the temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes in the ice bath to ensure the diazotization is complete. The resulting clear, yellowish solution is the diazonium salt solution. A small amount of urea can be added to quench any excess nitrous acid.

Part B: Preparation of the Coupling Component Solution [4][8]

-

In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Stir until the β-naphthol is completely dissolved, forming sodium naphthoxide.

-

Cool this solution to 0-5 °C in an ice bath.

Part C: The Coupling Reaction [8]

-

While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold sodium naphthoxide solution (from Part B).

-

A deeply colored red precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

-

Collect the solid dye product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove inorganic salts.

-

Dry the product in an oven at 60-70 °C.

Characterization and Properties of the Resulting Dyes

The synthesized dyes must be characterized to confirm their structure and assess their properties.

-

Spectroscopic Analysis: UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which dictates the observed color of the dye.[3] The complex aromatic structure with conjugated azo bonds is responsible for the intense color.[3]

-

Melting Point: A sharp melting point is indicative of a pure compound.[2]

-

Application Properties: For textile applications, properties like wash fastness, light fastness, and perspiration fastness are evaluated using standard industry methods.[2]

| Property | Description | Typical Range for Azo Dyes | Source |

| λmax (in solvent) | Wavelength of maximum light absorption; determines color. | 400 nm (Yellow) to 700 nm (Blue/Green) | [3] |

| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at λmax. | 20,000 - 90,000 L mol⁻¹ cm⁻¹ | [9] |

| Color | The perceived color, complementary to the absorbed light. | Yellow, Orange, Red, Violet, Blue | [8] |

| Fastness Properties | Resistance to fading from washing, light, etc. (Scale 1-5) | Moderate to Good (3-5) | [2] |

Structure-Property Relationships

The final color and properties of the dye can be fine-tuned by altering the chemical structures of either the diazo component (this compound) or the coupling component.

-

Electron-Withdrawing Groups (EWGs): Adding more EWGs (like -NO₂, -CN) to the diazo component generally causes a bathochromic shift (a shift to a longer λmax), resulting in deeper colors (e.g., shifting from orange to red or violet).[10]

-

Electron-Donating Groups (EDGs): Adding EDGs (like -OH, -OCH₃) to the coupling component also typically results in a bathochromic shift.

-

Steric Effects: Bulky groups near the azo linkage can affect the planarity of the molecule, which may lead to a hypsochromic shift (a shift to a shorter λmax) and a less intense color.

Safety and Handling

Researchers must adhere to strict safety protocols when working with these chemicals.

-

This compound: May cause skin, eye, and respiratory tract irritation.[11][12] It is suspected of causing genetic defects.[13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

-

Diazonium Salts: Solid diazonium salts can be explosive when dry.[1] They should always be kept in solution and used immediately after preparation.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and require careful handling.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[11][13]

Conclusion